Physicochemical Offset from Unsubstituted Benzamide Analog
The 4‑acetyl substituent increases the molecular weight by ~42 Da and introduces an additional hydrogen‑bond acceptor (C=O) not present in the unsubstituted parent N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 392239‑24‑6, MW 305.36). This increase in H‑bond acceptor count from 4 to 5 is predicted to shift logP from ~3.8 to ~3.2 (XLogP3 = 3.2 for the target compound [1]), potentially improving aqueous solubility at physiological pH. No experimental solubility data were available for either compound at the time of compilation.
| Evidence Dimension | Molecular weight and computed logP |
|---|---|
| Target Compound Data | MW 347.39 g mol⁻¹; XLogP3 = 3.2; H‑bond acceptors = 5 [1] |
| Comparator Or Baseline | N‑[4‑(4‑cyanophenyl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 392239‑24‑6): MW 305.36; computed logP ~3.8; H‑bond acceptors = 4 |
| Quantified Difference | ΔMW = +42 Da; ΔlogP ≈ −0.6; ΔH‑bond acceptors = +1 |
| Conditions | Computed properties (XLogP3) from PubChem/kuujia.com; no experimental logP or solubility data available |
Why This Matters
Procurement decisions often require a specific balance of lipophilicity and hydrogen‑bonding capacity for compatibility with biochemical assay formats (e.g., DMSO stock solubility, aggregation tendency); the predicted logP shift of ~0.6 log units may be critical for maintaining compound integrity in aqueous screening buffers.
- [1] Kuujia.com. Cas no 312929-42-3. PubChem CID 4309058. https://www.kuujia.com/cas-312929-42-3.html (accessed 2026‑04‑29). View Source
